![molecular formula C10H16N2O3 B1472829 (3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1434321-73-9](/img/structure/B1472829.png)
(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Overview
Description
(3S,7R,8aS)-7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, commonly known as HIPP, is a small molecule that has been found to have a wide range of potential applications in the field of science. HIPP is a compound derived from the reaction of two isopropylhexahydropyrrolo[1,2-a]pyrazines, and its structure is composed of a core of a six-membered ring with two oxygen atoms and three methyl groups on the side. HIPP has been studied extensively for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Scientific Research Applications
Antibiotic Agent
This compound has shown a potent inhibitory effect on multidrug-resistant Staphylococcus aureus , with significant minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values .
Antioxidative Agent
It has been identified as a chemical constituent in certain extracts with antioxidative properties .
Alpha Amino Acids Derivative
It belongs to a class of organic compounds known as alpha amino acids and derivatives, which are crucial in biochemistry and pharmaceuticals .
Biologically Active Scaffold
Pyrrolopyrazine, which includes this compound, is recognized as a biologically active scaffold containing pyrrole and pyrazine rings, employed in pharmaceuticals and bioactive molecules .
Mechanism of Action
Target of Action
Similar compounds with a pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidative stress, tumor growth, and kinase signaling .
Result of Action
Given the range of biological activities associated with similar compounds, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed fungal growth, decreased oxidative stress, reduced tumor growth, and altered kinase signaling .
properties
IUPAC Name |
(3S,7R,8aS)-7-hydroxy-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5(2)8-10(15)12-4-6(13)3-7(12)9(14)11-8/h5-8,13H,3-4H2,1-2H3,(H,11,14)/t6-,7+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWOTDSWXCGWCE-CSMHCCOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CC(CC2C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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